N-(3-hydroxy-4-methylphenyl)furan-2-carboxamide
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Overview
Description
N-(3-hydroxy-4-methylphenyl)furan-2-carboxamide is a compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities. The structure of this compound includes a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a carboxamide group attached to a phenyl ring substituted with a hydroxyl and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-4-methylphenyl)furan-2-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 3-hydroxy-4-methylbenzoic acid with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield. This method involves the use of microwave radiation to accelerate the reaction between 3-hydroxy-4-methylbenzoic acid and furan-2-carboxylic acid chloride, resulting in higher yields and shorter reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-4-methylphenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a ketone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl₃).
Major Products Formed
Oxidation: Formation of 3-hydroxy-4-methylphenylfuran-2-carboxylic acid.
Reduction: Formation of N-(3-hydroxy-4-methylphenyl)furan-2-amine.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
N-(3-hydroxy-4-methylphenyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of N-(3-hydroxy-4-methylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in various biological processes. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
- N-(3-hydroxyphenyl)furan-2-carboxamide
- N-(4-methylphenyl)furan-2-carboxamide
- N-(3-hydroxy-4-methylphenyl)thiophene-2-carboxamide
Uniqueness
N-(3-hydroxy-4-methylphenyl)furan-2-carboxamide is unique due to the presence of both hydroxyl and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups may enhance its potential as a therapeutic agent compared to other similar compounds .
Properties
CAS No. |
723257-51-0 |
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Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.2 |
Purity |
95 |
Origin of Product |
United States |
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